molecular formula C13H11ClO3 B14657192 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid CAS No. 41791-48-4

2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid

Cat. No.: B14657192
CAS No.: 41791-48-4
M. Wt: 250.68 g/mol
InChI Key: AIVINHFSMZQJFB-UHFFFAOYSA-N
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Description

2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid is an organic compound with the molecular formula C13H11ClO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid typically involves the reaction of 1-chloronaphthalene with propanoic acid under specific conditions. One common method includes the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Chloronaphthalen-1-yl)oxy]propanoic acid
  • 2-[(1-Chloronaphthalen-3-yl)oxy]propanoic acid
  • 2-[(1-Chloronaphthalen-4-yl)oxy]propanoic acid

Uniqueness

2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. The position of the chlorine atom and the propanoic acid group can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

CAS No.

41791-48-4

Molecular Formula

C13H11ClO3

Molecular Weight

250.68 g/mol

IUPAC Name

2-(1-chloronaphthalen-2-yl)oxypropanoic acid

InChI

InChI=1S/C13H11ClO3/c1-8(13(15)16)17-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3,(H,15,16)

InChI Key

AIVINHFSMZQJFB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=C(C2=CC=CC=C2C=C1)Cl

Origin of Product

United States

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